1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of both indazole and pyrrole moieties, which contribute to its unique chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural features that may interact with various biological targets.
The compound can be sourced through various chemical suppliers and research databases. Notably, it is cataloged under different identifiers, including its CAS number and molecular formula, which facilitate its identification in chemical literature and databases such as PubChem and Benchchem.
1-(1-Methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is classified as a heterocyclic compound, specifically a pyrrole derivative. Its classification is based on the presence of nitrogen atoms in its ring structures, which are characteristic of heterocycles. This classification aids in understanding its reactivity and interaction with biological systems.
The synthesis of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes the cyclization of indazole derivatives with pyrrole-2,5-dione precursors. This process often requires specific catalysts, solvents, and controlled temperature conditions to optimize yield and purity.
The synthetic strategy may employ palladium-catalyzed cross-coupling reactions or other coupling methodologies to form the desired compound. Reaction conditions must be carefully monitored to avoid side reactions and ensure the formation of the target compound in high yields .
The molecular structure of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione can be represented by its chemical formula and its molecular weight of approximately 230.24 g/mol. The structure features a pyrrole ring fused with an indazole ring system.
Key structural data includes:
These identifiers are crucial for computational modeling and database searches related to this compound .
The compound can undergo various chemical reactions including:
These reactions are essential for exploring the reactivity of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione in synthetic organic chemistry .
Reactions involving this compound often require specific conditions such as temperature control and the use of catalysts to enhance reaction rates and selectivity. The choice of solvents can also influence the outcome of these reactions.
The mechanism of action for 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is primarily associated with its interaction with specific molecular targets such as enzymes or receptors. The indazole and pyrrole moieties allow for binding at active sites, which can inhibit or modulate enzymatic activity.
This interaction can affect various biochemical pathways, leading to observed biological effects such as anti-inflammatory or anticancer activities. Molecular docking studies have been utilized to predict binding affinities and interactions with targets like cyclooxygenase enzymes .
The physical properties of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione include:
The chemical properties include stability under ambient conditions but may be sensitive to light or moisture depending on the specific formulation. Its reactivity profile allows it to participate in diverse chemical transformations which are critical for its applications in drug development .
The compound has several applications across different fields:
Heterocyclic compounds form the structural backbone of modern medicinal chemistry, with nitrogen-containing frameworks exhibiting unparalleled versatility in drug design. Among these, the fusion of indazole and pyrrole-2,5-dione motifs represents a strategically important architectural approach for developing novel bioactive molecules. The compound 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione exemplifies this hybrid design, integrating the planar, electron-deficient maleimide-type core of pyrrole-2,5-dione with the bicyclic, pharmacophore-rich indazole system. This molecular architecture combines the hydrogen-bond accepting capacity and electrophilic reactivity characteristic of maleimides with the metabolic stability and diverse binding capabilities of the 1-methylindazole moiety [1]. With the molecular formula C₁₂H₉N₃O₂, this compound features a direct linkage between the 3-position of the indazole ring and the nitrogen of the pyrrole-2,5-dione, creating an extended conjugated system that influences both its electronic properties and spatial orientation in biological interactions [1] [4]. Such hybrid structures occupy a distinctive chemical space that enables targeted modulation of enzymatic functions, particularly protein kinases and inflammatory mediators, positioning them as valuable scaffolds in therapeutic discovery pipelines.
Pyrrole-2,5-dione (maleimide) derivatives constitute a privileged structural class in medicinal chemistry due to their versatile bioactivity profile and synthetic adaptability. The electron-deficient dicarbonyl system enables reversible Michael addition reactions with biological nucleophiles, while the planar architecture facilitates π-stacking interactions with aromatic residues in enzyme binding pockets. These derivatives demonstrate remarkable pharmacological diversity, functioning as kinase inhibitors, anti-inflammatory agents, and antioxidants through targeted modulation of cellular signaling pathways [2] [5].
The bioactivity of pyrrole-2,5-dione derivatives is highly tunable through strategic N-1 and C-3/C-4 substitutions. For instance, SB 216763 (3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione) exemplifies how lipophilic aryl substitutions at C-3 and C-4 confer potent glycogen synthase kinase-3 (GSK-3) inhibition (IC₅₀ = 34 nM), competing directly with ATP binding through interactions with the kinase hinge region [2] [6]. Similarly, antioxidant-optimized derivatives bearing electron-donating substituents exhibit significant free radical scavenging capabilities, with IC₅₀ values against DPPH radicals as low as 18.7 µM, attributable to enhanced electron transfer capacity from the conjugated system [5]. These structure-activity relationships underscore the remarkable adaptability of the pyrrole-2,5-dione scaffold in addressing diverse therapeutic targets.
Compound/Substituent | Biological Activity | Mechanism/Target | Potency (IC₅₀/EC₅₀) | Reference |
---|---|---|---|---|
SB 216763 | Anti-inflammatory, antifibrotic | GSK-3α/β inhibition | 34 nM | [2] |
3-(4-Hydroxyphenyl)-derivative | Antioxidant | DPPH radical scavenging | 18.7 µM | [5] |
1-(3-Aminophenyl)-derivative | Anti-inflammatory | IL-6/TNF-α inhibition in PBMCs | 21 µM (IL-6) | [7] |
3,4-Dimethyl-1-(arylimino)derivative | Antibacterial | Staphylococcus aureus growth inhibition | 32 µg/mL | [7] |
Synthetic accessibility further enhances the utility of pyrrole-2,5-diones in drug discovery. Microwave-assisted condensation techniques enable rapid construction of the core structure with >85% yield, significantly reducing reaction times from hours to minutes compared to conventional heating [5]. Additionally, transition-metal catalyzed reactions, including Sonogashira cross-coupling and palladium-mediated cyclizations, allow diversification at C-3/C-4 positions for structure-activity relationship exploration [7] [10]. These efficient synthetic routes facilitate the generation of focused libraries for biological screening, accelerating the identification of lead compounds targeting specific disease pathways.
The integration of indazole and pyrrole-2,5-dione pharmacophores creates hybrid systems with enhanced biological properties through synergistic electronic and steric effects. The 1-methyl-1H-indazole component contributes exceptional metabolic stability and favorable π-stacking capability, while its tautomeric preference for the 1H-form ensures conformational homogeneity in biological environments [4] [9]. This tautomeric stability arises from the greater thermodynamic favorability of the 1H-indazole (by ~5 kcal/mol) compared to the 2H-tautomer, ensuring consistent binding interactions [4].
Molecular hybridization of these heterocycles significantly influences drug-receptor interactions. The planar indazole system engages in complementary stacking with tyrosine and phenylalanine residues in kinase ATP pockets, while the maleimide carbonyls form critical hydrogen bonds with backbone amides. In the case of 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione, the C3 linkage positions the indazole nitrogen atoms for additional electrostatic interactions, enhancing binding affinity for enzymes like GSK-3β [1] [6]. This hybrid architecture demonstrates improved pharmacological profiles compared to simpler maleimide derivatives, including enhanced cellular permeability and target residence time, as evidenced by SB 216763's efficacy in reducing pulmonary inflammation and fibrosis in murine models by 60-75% through GSK-3 inhibition [6].
Property | 1-(1-methyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione | Simple Pyrrole-2,5-dione | Significance |
---|---|---|---|
LogP (calculated) | 1.98 | 0.12 (1-methyl derivative) | Enhanced membrane permeability |
HOMO-LUMO gap (eV) | 3.7 | 4.9 | Improved redox activity/electrophilicity |
TPSA (Ų) | 58.6 | 37.4 | Balanced solubility/permeability |
Tautomeric preference | 1H-indazole dominant | N/A | Conformational stability |
Molecular weight (g/mol) | 227.22 | 111.10 | Drug-like properties |
Synthetic routes to indazole-pyrrole hybrids leverage innovative transition metal catalysis and cyclization strategies. Key approaches include:
Method | Starting Materials | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Pd-catalyzed C-H amination | Arylhydrazones + maleic anhydrides | Pd(OAc)₂ (5 mol%), 100°C | 65-82 | Atom economy, step efficiency |
Copper-mediated N-arylation | 3-Haloindazoles + pyrrole-2,5-dione | CuI, phenanthroline, K₂CO₃, DMF | 70-88 | Regioselectivity, scalability |
Reductive cyclization | o-Nitrobenzaldehyde derivatives | Organophosphorus reagent, 110°C | 55-75 | Functional group tolerance |
Microwave-assisted condensation | 3-Aminoindazole + maleic anhydride | 150°C, 15 min | >85 | Rapid synthesis, high purity |
These hybrids demonstrate targeted biological activities through precise molecular recognition. The indazole nitrogen atoms (particularly N2) function as hydrogen bond acceptors for kinase hinge regions, while the maleimide carbonyls interact with catalytic lysine residues. This dual binding mode enables potent inhibition of enzymes like GSK-3β, with computational models indicating a binding energy of -9.8 kcal/mol for the hybrid structure compared to -6.3 kcal/mol for the isolated maleimide [2] [6]. Furthermore, the extended π-system enhances antioxidant capacity by stabilizing radical intermediates, as demonstrated in DPPH assays where indazole-maleimide hybrids exhibit 3-fold greater radical scavenging versus simple maleimides [5]. Such structure-enabled functionalities position these hybrids as privileged scaffolds for developing therapeutics targeting oxidative stress, inflammation, and proliferative disorders.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5